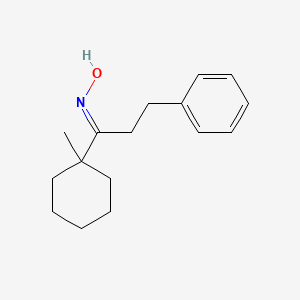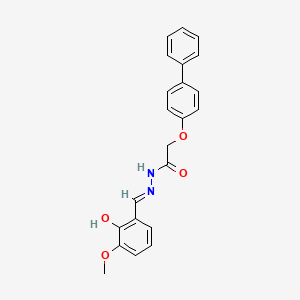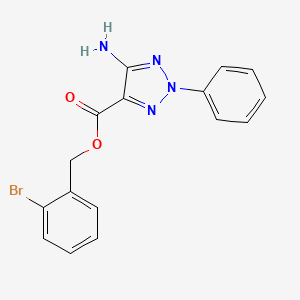![molecular formula C20H16ClNO2S B6037336 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPTA is a member of the thioamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to exhibit a range of other biochemical and physiological effects. For example, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response. Furthermore, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the growth of certain bacteria, making it a potential candidate for use as an antibacterial agent.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide. One area of interest is the development of new 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide and to identify potential drug targets for cancer treatment. Finally, there is a need for more research on the potential antibacterial properties of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide and its derivatives, as this could lead to the development of new antibacterial agents.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 2-phenoxyphenylacetic acid in the presence of a suitable base. The resulting product, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide, is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer treatment.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S/c21-15-10-12-17(13-11-15)25-14-20(23)22-18-8-4-5-9-19(18)24-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYLQCMRAYWNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)


![4-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6037268.png)
![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)
![4-chloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B6037303.png)

![3,6-diamino-2-benzoyl-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6037325.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)

![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![4-tert-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037355.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6037363.png)
